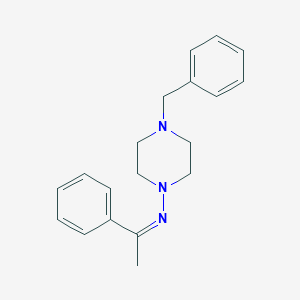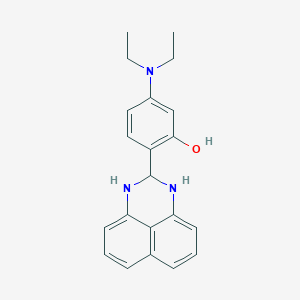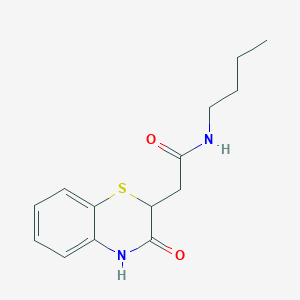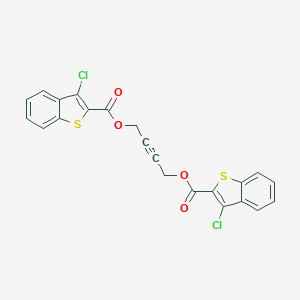![molecular formula C24H24N4O4S B382422 ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B382422.png)
ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the benzo[de]isoquinoline-1,3-dione moiety, along with the triazole and sulfanyl groups, makes it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multiple steps:
Formation of the Benzo[de]isoquinoline-1,3-dione Core: This can be achieved by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Functionalization of the Core: The free amino groups on the benzo[de]isoquinoline-1,3-dione core can be further functionalized to form imines, amines, thioureas, and hydrazones.
Introduction of the Triazole and Sulfanyl Groups: The triazole ring can be introduced through a cyclization reaction involving appropriate precursors, while the sulfanyl group can be added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[de]isoquinoline-1,3-dione moiety can be reduced to form dihydro derivatives.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the benzo[de]isoquinoline-1,3-dione moiety.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can be compared with similar compounds such as:
Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Triazole-Containing Compounds: These compounds have the triazole ring but may lack the benzo[de]isoquinoline-1,3-dione moiety, resulting in different reactivity and applications.
Properties
Molecular Formula |
C24H24N4O4S |
|---|---|
Molecular Weight |
464.5g/mol |
IUPAC Name |
ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H24N4O4S/c1-3-13-27-19(25-26-24(27)33-15-20(29)32-4-2)12-7-14-28-22(30)17-10-5-8-16-9-6-11-18(21(16)17)23(28)31/h3,5-6,8-11H,1,4,7,12-15H2,2H3 |
InChI Key |
MIZZWRMIRJSRRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((benzo[d]thiazol-2-ylthio)methyl)benzo[cd]indol-2(1H)-one](/img/structure/B382341.png)
![(4-Benzyl-piperazin-1-yl)-[1-(4-bromo-phenyl)-ethylidene]-amine](/img/structure/B382342.png)
![3-[(4-benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382346.png)
![Methyl 4-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B382347.png)
![N-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B382348.png)

![(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE](/img/structure/B382351.png)

![ETHYL 2-[(2E)-3-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B382354.png)
![N-[1-(2-furyl)ethylidene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B382355.png)
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)

